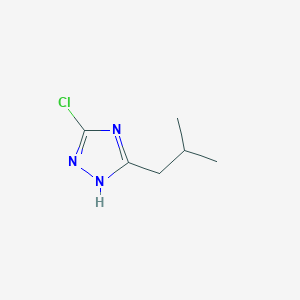

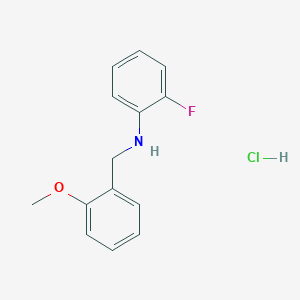

6-(chloromethyl)-N-(2,6-dimethylphenyl)-1,3,5-triazine-2,4-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 6-(chloromethyl)-N-(2,6-dimethylphenyl)-1,3,5-triazine-2,4-diamine is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The triazine ring is a versatile scaffold in medicinal chemistry and materials science due to its three nitrogen atoms that can participate in various chemical interactions.

Synthesis Analysis

While the specific synthesis of 6-(chloromethyl)-N-(2,6-dimethylphenyl)-1,3,5-triazine-2,4-diamine is not detailed in the provided papers, a related process is described in the study of chlorination of 5,6-dimethyl-as-triazine, which yielded a chlorinated triazine derivative . This suggests that chlorination is a viable synthetic route for introducing chloromethyl groups into the triazine ring. The synthesis likely involves the use of chlorine gas or a chlorine-releasing reagent to achieve the chloromethyl substitution.

Molecular Structure Analysis

The molecular structure of triazine derivatives has been extensively studied using various spectroscopic methods. For instance, the vibrational spectra and molecular structure of a dichlorophenyl triazine derivative were investigated using density functional theory (DFT) . This analysis provides insights into the stable geometry of triazine derivatives in the gas phase and can be extrapolated to understand the structure of 6-(chloromethyl)-N-(2,6-dimethylphenyl)-1,3,5-triazine-2,4-diamine.

Chemical Reactions Analysis

Triazine derivatives are known to participate in hydrogen bonding and halogen bonding interactions, as evidenced by the cocrystallization of 6-chlorouracil derivatives with triazine and pyrimidine derivatives . These interactions are crucial for the formation of cocrystals and the stabilization of crystal packing. Such chemical behavior suggests that 6-(chloromethyl)-N-(2,6-dimethylphenyl)-1,3,5-triazine-2,4-diamine could also engage in similar intermolecular interactions due to the presence of chloromethyl and amino groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives can be inferred from studies on similar compounds. For example, the vibrational spectra, electronic properties, and thermodynamic properties of a dichlorophenyl triazine derivative were calculated and analyzed . These properties are influenced by intramolecular interactions and the molecular electrostatic potential of the compound. The presence of chloromethyl and dimethylphenyl groups in 6-(chloromethyl)-N-(2,6-dimethylphenyl)-1,3,5-triazine-2,4-diamine would affect its physical and chemical properties, potentially altering its reactivity, stability, and interaction with other molecules.

科学的研究の応用

Heterocyclic Compounds and Biological Significance

Triazines, including compounds like 6-(chloromethyl)-N-(2,6-dimethylphenyl)-1,3,5-triazine-2,4-diamine, play a significant role in medicinal chemistry due to their vast spectrum of biological activities. Triazines have been synthesized and evaluated across various models, showcasing a wide range of pharmacological properties such as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, and antimicrobial activities. The triazine nucleus is considered a core moiety for the development of future drugs due to its potent pharmacological activity (Verma, Sinha, & Bansal, 2019).

High Energy Density Materials

Research into high-nitrogen azine energetic materials, including triazines, has been a focus area in the field of energy materials. These compounds have been studied for their synthetic methods, physical and chemical properties, sensitivity properties, thermal properties, and detonation properties. The application of azine energetic compounds in propellants, mixed explosives, and gas generators demonstrates their broad potential in energetic materials, potentially improving burning rates, reducing sensitivity, and enhancing detonation performance (Yongjin & Ba Shuhong, 2019).

Environmental and Food Analysis

Antibodies, including those targeting s-triazine herbicides, have been widely used in environmental research and risk control. Developments in ELISA and immunosensors have been directed towards detecting s-triazine herbicides, showcasing the application of triazine-related compounds in monitoring environmental and food safety (Fránek & Hruška, 2018).

Drug Development and Mesogens

The triazine core moiety, as found in 6-(chloromethyl)-N-(2,6-dimethylphenyl)-1,3,5-triazine-2,4-diamine, has been explored for its therapeutic potential in drug development. Triazines have shown a wide spectrum of activities, including antimicrobial, anticancer, and other bioactivities, leading to the development of several commercial drugs. The structural variations amongst triazine derivatives have been studied for materials focused towards liquid crystal display and other organo-electronic applications (Dubey & Ahipa, 2019).

CO2 Capture and Conversion

Triazine-based compounds have also been investigated for their application in CO2 capture and conversion. Covalent triazine frameworks (CTFs) are remarkable candidates for CO2 capturing due to their high surface area, permanent porosity, and synthetic diversity. Such materials offer sustainable and cost-effective solutions for energy-efficient polar gas separation, highlighting the environmental applications of triazine-related compounds (Mukhtar et al., 2020).

特性

IUPAC Name |

6-(chloromethyl)-2-N-(2,6-dimethylphenyl)-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN5/c1-7-4-3-5-8(2)10(7)17-12-16-9(6-13)15-11(14)18-12/h3-5H,6H2,1-2H3,(H3,14,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVJCCRYJISPAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=NC(=NC(=N2)N)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(chloromethyl)-N-(2,6-dimethylphenyl)-1,3,5-triazine-2,4-diamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2R,10S,11S,12R)-N-(4-Fluorophenyl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide](/img/structure/B2509253.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(isopropylsulfonyl)benzamide hydrochloride](/img/structure/B2509258.png)

![2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2509261.png)

![1-(3-methoxypropyl)-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2509263.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide](/img/structure/B2509266.png)

![4-[4-(2-Furoyl)-1-piperazinyl]-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B2509272.png)

![2,11-dimethyl-8-nitro-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2509273.png)